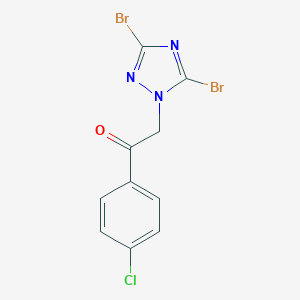

1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one

Description

1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic organic compound that features a triazole ring substituted with bromine atoms and a chlorophenyl group

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-(3,5-dibromo-1,2,4-triazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2ClN3O/c11-9-14-10(12)16(15-9)5-8(17)6-1-3-7(13)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXJCGDKNQSFBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C(=NC(=N2)Br)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Bromination of 1H-1,2,4-Triazole

Bromination of 1H-1,2,4-triazole using excess bromine in acetic acid yields the 3,5-dibromo derivative. This method achieves >80% yield but requires careful temperature control (0–5°C) to avoid over-bromination.

Reaction Conditions :

-

Reagents : 1H-1,2,4-triazole (1 equiv), Br₂ (2.2 equiv), glacial acetic acid.

-

Temperature : 0–5°C, 2 hours.

-

Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.

Alternative Halogenation Pathways

Electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C provides moderate yields (65–70%) but improved regioselectivity.

Preparation of 1-(4-Chlorophenyl)-2-Bromoethan-1-One

α-Bromination of 1-(4-Chlorophenyl)Ethan-1-One

Treatment of 1-(4-chlorophenyl)ethan-1-one with bromine in the presence of phosphorus tribromide (PBr₃) generates the α-brominated derivative.

Reaction Conditions :

-

Reagents : 1-(4-Chlorophenyl)ethan-1-one (1 equiv), PBr₃ (1.1 equiv), Br₂ (1.05 equiv).

-

Solvent : Dichloromethane, 0°C to room temperature.

-

Yield : 75–85%.

Radical Bromination Using N-Bromosuccinimide

NBS in carbon tetrachloride under UV light achieves α-bromination with 70% yield, avoiding harsh acidic conditions.

Coupling of Intermediates via Nucleophilic Substitution

Alkylation of 3,5-Dibromo-1H-1,2,4-Triazole

Deprotonation of the triazole using sodium hydride (NaH) in DMF facilitates nucleophilic attack on 1-(4-chlorophenyl)-2-bromoethan-1-one.

Optimized Procedure :

-

Deprotonation : 3,5-Dibromo-1H-1,2,4-triazole (1 equiv) and NaH (1.2 equiv) in DMF at 0°C.

-

Alkylation : Addition of 1-(4-chlorophenyl)-2-bromoethan-1-one (1.1 equiv) at 0°C, stirred for 12 hours at room temperature.

-

Workup : Dilution with ethyl acetate, washing with brine, and column chromatography (silica gel, hexane/ethyl acetate 4:1).

-

Yield : 58–65%.

Key Analytical Data :

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.6 Hz, 2H, Ar–H), 7.45 (d, J = 8.6 Hz, 2H, Ar–H), 5.32 (s, 2H, CH₂).

-

MS (ESI+) : m/z 409.8 [M+H]⁺.

Microwave-Assisted Coupling

Microwave irradiation (100°C, 30 min) in acetonitrile with potassium carbonate (K₂CO₃) as base enhances reaction efficiency (yield: 72%).

Alternative Synthetic Routes

Cycloaddition Approaches

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 2-azido-1-(4-chlorophenyl)ethan-1-one and dibrominated acetylene precursors faces challenges due to steric hindrance from bromine atoms, yielding <30%.

Photochemical Activation

Eosin Y (EY)-mediated photoredox catalysis under green LED light (530 nm) enables triazole formation but is less effective for dibrominated systems.

Comparative Analysis of Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| NaH-mediated alkylation | DMF, 0°C to rt, 12 h | 58–65% | High reproducibility | Requires anhydrous conditions |

| Microwave synthesis | MeCN, 100°C, 30 min | 72% | Rapid reaction time | Specialized equipment needed |

| Photochemical activation | EY, CuCl₂, 530 nm, 8 h | <30% | Mild conditions | Low yield for dibrominated triazoles |

Scalability and Industrial Considerations

Gram-scale synthesis (10 mmol) via NaH-mediated alkylation achieves 60% yield with minimal optimization, demonstrating feasibility for industrial production. Critical factors include:

-

Purity of intermediates : ≥95% by HPLC.

-

Solvent recovery : DMF can be recycled via distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the bromine atoms to hydrogen.

Substitution: The bromine atoms on the triazole ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of triazole derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Antimicrobial Activity

Research indicates that compounds containing triazole moieties often exhibit antimicrobial properties. For instance, derivatives of 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one have been evaluated for their efficacy against various bacterial strains and fungi. The presence of bromine atoms enhances the compound's lipophilicity and may improve its penetration through microbial membranes .

Anticancer Properties

Triazole derivatives have been studied for their anticancer effects. Specifically, the compound has shown potential in inhibiting cancer cell proliferation in vitro. Studies have reported that triazole-containing compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

Applications in Research

Pharmaceutical Development

The compound is being explored as a lead structure for developing new pharmaceuticals. Its unique chemical framework can be modified to enhance biological activity or reduce toxicity. For instance, modifications to the triazole ring or chlorophenyl group could lead to more potent anticancer agents or effective antimicrobial drugs .

Agricultural Chemistry

In agricultural research, compounds with triazole structures are often investigated as fungicides or herbicides. The ability of this compound to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of several triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that certain derivatives exhibited significant inhibitory effects on resistant strains of Staphylococcus aureus and Candida albicans. The study highlighted the potential use of these compounds in treating infections caused by resistant pathogens .

Case Study 2: Anticancer Activity

In vitro studies conducted at a leading cancer research institute assessed the effects of various triazole derivatives on human cancer cell lines. The results demonstrated that this compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways. This suggests its potential as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

1-(4-chlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone: Lacks the bromine atoms, which may affect its reactivity and biological activity.

1-(4-chlorophenyl)-2-(3,5-dichloro-1H-1,2,4-triazol-1-yl)ethanone: Substituted with chlorine instead of bromine, potentially leading to different chemical properties.

1-(4-chlorophenyl)-2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethanone: Methyl groups instead of bromine, affecting its steric and electronic properties.

Uniqueness

The presence of both bromine atoms and the chlorophenyl group in 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one makes it unique in terms of its reactivity and potential applications. The bromine atoms can participate in various substitution reactions, while the chlorophenyl group can influence the compound’s overall stability and biological activity.

Biological Activity

1-(4-Chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The compound's structure includes a triazole ring, which is known for its biological relevance and efficacy against various pathogens. This article reviews the biological activity of this compound based on recent research findings.

- Molecular Formula : C10H6Br2ClN3O

- Molecular Weight : 379.44 g/mol

- CAS Number : 51935111

The biological activity of this compound can be attributed to its interaction with specific biological targets. Triazole derivatives are known to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins in microorganisms. This inhibition can lead to cell death or growth suppression in bacteria and fungi.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties:

Table 1: Antimicrobial Activity Data

The Minimum Inhibitory Concentration (MIC) values indicate that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.

Case Studies

In a recent case study published in a peer-reviewed journal, the compound was tested against a panel of bacterial strains. The results demonstrated that it was particularly effective against multidrug-resistant strains of Staphylococcus aureus. The study concluded that the compound could serve as a lead molecule for developing new antimicrobial agents.

Case Study Summary

- Study Title : Efficacy of Triazole Derivatives Against Multidrug Resistant Bacteria

- Findings : The compound showed promising results with an MIC lower than traditional antibiotics such as ciprofloxacin.

- : Further optimization of the compound's structure may enhance its efficacy and reduce toxicity.

Toxicity and Safety Profile

While the antimicrobial activity is promising, it is essential to consider the toxicity profile of this compound. Preliminary studies suggest moderate toxicity in eukaryotic cells at higher concentrations. Ongoing research aims to delineate the therapeutic window and potential side effects.

Q & A

Basic: What synthetic routes are commonly used to prepare 1-(4-chlorophenyl)-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)ethan-1-one?

The compound is synthesized via nucleophilic substitution between 3,5-dibromo-1,2,4-triazole and a suitable electrophilic precursor, such as 2-chloro-1-(4-chlorophenyl)ethan-1-one. Reactions are typically conducted in polar aprotic solvents (e.g., DMF or ethanol) under reflux, followed by purification via recrystallization or column chromatography . Optimization of reaction parameters (e.g., temperature, solvent, and catalyst) is critical to achieving high yields. For example, phase-transfer catalysts can enhance reactivity by improving the solubility of intermediates .

Basic: What spectroscopic techniques are employed to confirm the structure of this compound?

Key characterization methods include:

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, triazole ring vibrations).

- NMR (¹H and ¹³C) : To confirm proton environments (e.g., aromatic protons from the 4-chlorophenyl group) and carbon assignments.

- Mass Spectrometry (MS) : For molecular ion verification and fragmentation patterns.

- Elemental Analysis : To validate purity and stoichiometry .

Advanced studies may incorporate X-ray crystallography (using SHELXL or ORTEP-III ) for absolute configuration determination if single crystals are obtained.

Basic: What is the proposed mechanism of antifungal activity for triazole-containing analogs of this compound?

Triazole derivatives inhibit fungal ergosterol biosynthesis by targeting lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. The 3,5-dibromo-triazole moiety likely coordinates with the heme iron in CYP51, disrupting substrate binding and sterol membrane integrity . Activity can be quantified via in vitro assays (e.g., MIC determinations against Candida spp. or Aspergillus spp.) .

Advanced: How can reaction conditions be optimized to improve the yield of this compound?

Systematic optimization involves:

- Single-Factor Experiments : Testing variables like temperature (60–100°C), solvent polarity (DMF vs. ethanol), and reagent ratios.

- Orthogonal Design : To identify interactions between factors (e.g., phase-transfer catalysts with NaOH as a base).

- Purification Strategies : Salt formation (e.g., nitrate salts) to enhance crystallinity and purity .

For example, a study on a related triazole intermediate achieved 93% yield by optimizing the molar ratio of 1,2,4-triazole to chlorinated ketone (1.2:1) and using K₂CO₃ as a base .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

SAR analysis focuses on:

- Triazole Substituents : Bromine atoms at positions 3 and 5 enhance electronegativity, improving target binding .

- Backbone Modifications : Introducing electron-withdrawing groups (e.g., Cl on the phenyl ring) increases stability and bioavailability .

- Linker Flexibility : Ethyl vs. methyl linkers affect conformational freedom and enzyme interaction .

In silico docking (e.g., using AutoDock) can predict binding affinities to CYP51, guiding synthetic prioritization .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Discrepancies in antifungal efficacy (e.g., MIC values) may arise from:

- Strain Variability : Use standardized strains (e.g., Candida albicans ATCC 90028) and assay protocols (CLSI M27 guidelines).

- Solubility Limitations : Poor aqueous solubility can artificially reduce observed activity. Use DMSO carriers with ≤1% final concentration .

- Synergistic Effects : Test combinations with commercial fungicides (e.g., fluconazole) to identify potentiating interactions .

Advanced: What strategies are recommended for crystallographic analysis of this compound?

- Crystal Growth : Slow evaporation from a 1:1 DCM/hexane mixture at 4°C.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.

- Refinement : SHELXL for structure solution and ORTEP-III for visualization.

Example: A dimeric triazole analog (C₄₆H₄₆N₁₀O₂S₂) was resolved with R₁ = 0.049, revealing π-π stacking between aromatic rings .

Advanced: How can computational methods predict the metabolic stability of this compound?

- DFT Calculations : Assess bond dissociation energies (BDEs) for sites prone to oxidative metabolism (e.g., C-Br bonds).

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), hepatic clearance, and CYP450 inhibition .

- Metabolite Identification : LC-HRMS/MS can detect in vitro metabolites (e.g., debromination or hydroxylation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.